3-Bromopyrazolo[1,5-a]pyrimidin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGBGKOBAQHWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromopyrazolo 1,5 a Pyrimidin 6 Ol and Its Analogs
Precursor Synthesis and Regioselective Bromination at C3
The synthesis of 3-brominated pyrazolo[1,5-a]pyrimidines often involves the initial construction of the heterocyclic core, followed by a regioselective bromination step. The electronic properties of the pyrazolo[1,5-a]pyrimidine (B1248293) system make the C3 position particularly susceptible to electrophilic attack.
Strategies for Introducing the Bromine Substituent (e.g., N-Bromosuccinimide)
Direct bromination of the pyrazolo[1,5-a]pyrimidine scaffold is a common and effective method for introducing a bromine atom at the C3 position. The high nucleophilicity of this position facilitates electrophilic aromatic substitution reactions. encyclopedia.pub
One of the most widely used reagents for this transformation is N-Bromosuccinimide (NBS). mdpi.comwikipedia.org This reagent serves as a convenient and reliable source of electrophilic bromine. organic-chemistry.org The reaction is typically carried out under mild conditions, often at room temperature, and can be achieved in a one-pot sequence following the initial cyclocondensation to form the pyrimidine (B1678525) ring. mdpi.comresearchgate.net The use of NBS provides high regioselectivity for the C3 position, minimizing the formation of unwanted side products. mdpi.comrsc.org Studies have shown that microwave-assisted protocols using N-halosuccinimides can achieve high yields of 3-halo derivatives in short reaction times. mdpi.com
Another advanced method involves the use of a hypervalent iodine(III) reagent in conjunction with potassium halide salts. rsc.org This approach is environmentally friendly, utilizing water as a solvent, and proceeds efficiently at ambient temperature to yield C3-halogenated pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net
The table below summarizes typical conditions for the C3 bromination of pyrazolo[1,5-a]pyrimidine precursors.
| Reagent | Solvent | Conditions | Yield | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature, 20 min (Microwave) | High | mdpi.com |
| N-Bromosuccinimide (NBS) | Dichloromethane | Room Temperature | 80% | d-nb.info |
| PIDA / KBr | Water | Room Temperature | 81-90% | rsc.org |
Synthesis from Halogenated Pyrazolo[1,5-a]pyrimidine Intermediates (e.g., 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine)
An alternative strategy involves the use of pre-halogenated pyrazolo[1,5-a]pyrimidine intermediates, such as 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. apolloscientific.co.ukchemshuttle.comchemspider.com These intermediates are valuable building blocks that allow for sequential and selective functionalization at different positions of the heterocyclic core.
For instance, starting with a di-halogenated compound like 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a selective nucleophilic substitution can be performed. nih.gov The chlorine atom at the C7 position is generally more reactive towards nucleophiles than the one at C5, allowing for controlled, stepwise introduction of different substituents. nih.gov Following the modification at C7, the remaining halogen at C5 can be targeted in a subsequent reaction, such as a Suzuki or Buchwald-Hartwig coupling. nih.gov This approach provides a versatile route to a wide array of substituted pyrazolo[1,5-a]pyrimidine analogs, where the bromine at C3 can be introduced before or after manipulations at other positions.
Pyrazolo[1,5-a]pyrimidine Core Construction
The formation of the fused pyrazolo[1,5-a]pyrimidine ring system is the foundational step in the synthesis of the target compound and its analogs. Several robust methods have been developed for this purpose. nih.govnih.gov
Cyclocondensation Reactions Utilizing N-3-Aminopyrazoles with 1,3-Biselectrophilic Compounds
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between an N-3-aminopyrazole (acting as a 1,3-bisnucleophile) and a 1,3-biselectrophilic compound. nih.govnih.gov This reaction efficiently forms the fused bicyclic system. nih.gov
A wide range of 1,3-biselectrophilic partners can be employed, including:
β-Dicarbonyl compounds: Such as 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone. nih.gov
Enaminones and Chalcones: These unsaturated carbonyl compounds are effective precursors. nih.gov
Arylidenemalononitriles: These reagents allow for the introduction of amine and nitrile functional groups onto the newly formed pyrimidine ring. nih.gov
Microwave irradiation is frequently used to accelerate these cyclocondensation reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The choice of the 1,3-biselectrophile dictates the substitution pattern at the C5, C6, and C7 positions of the final pyrazolo[1,5-a]pyrimidine product. nih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex pyrazolo[1,5-a]pyrimidine structures in a single step. nih.govdistantreader.org These reactions combine three or more starting materials in one pot, leading to the rapid assembly of the target scaffold with high atom economy. distantreader.orgmdpi.com
A common MCR approach involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound (like malononitrile) or a sulfoxonium ylide. nih.govnih.gov For example, a Rhodium(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides provides a diverse range of substituted pyrazolo[1,5-a]pyrimidines under microwave heating. nih.govnih.gov This method demonstrates broad functional group tolerance, accommodating various aromatic and heteroaromatic aldehydes. nih.govnih.gov
The table below showcases examples of multicomponent reactions for pyrazolo[1,5-a]pyrimidine synthesis.
| Components | Catalyst/Conditions | Product Type | Reference |
| 3-Aminopyrazole, Aldehyde, Sulfoxonium ylide | Rh(III)-catalyst, Microwave | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.govnih.gov |
| 3-Aminopyrazole, Aldehyde, Malononitrile | One-pot, Microwave | 5-Amino-7-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles | nih.gov |
| 3(5)-Aminopyrazole, Arylglyoxal, Cyclohexane-1,3-dione | Alcohol medium | Tetrahydropyrazolo[1,5-a]quinazolinones | osi.lv |
Advanced Post-Synthetic Transformations and Functionalization Strategies
The 3-bromo substituent on the pyrazolo[1,5-a]pyrimidine core is not merely a static feature but a versatile functional handle for a wide range of post-synthetic modifications. researchgate.netresearchgate.net This allows for the diversification of the core structure and the synthesis of complex analogs.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for functionalizing the C3 position. The Suzuki-Miyaura coupling, for instance, is commonly employed to introduce aryl, heteroaryl, or vinyl groups by reacting the 3-bromo derivative with appropriate boronic acids or esters. mdpi.comresearchgate.net This reaction is a cornerstone in medicinal chemistry for building molecular complexity. encyclopedia.pubmdpi.com
Other metal-catalyzed reactions, such as C-H activation, can also be used to selectively functionalize the pyrazolo[1,5-a]pyrimidine core. encyclopedia.pub Furthermore, the bromine atom can be displaced by various nucleophiles or participate in other coupling reactions, providing access to a vast chemical space of novel derivatives with potential applications in drug discovery and materials science. nih.govresearchgate.net
Microwave-Assisted Synthetic Protocols for Expedited Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. nih.gov This technology offers significant advantages over conventional heating methods, such as rapid and uniform heating, which can lead to shorter reaction times and cleaner reaction profiles. nih.govnih.gov
One notable application of microwave irradiation is in the one-pot synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines. semanticscholar.org This approach involves the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution. semanticscholar.org The entire process is completed in a short timeframe with good to excellent yields, highlighting the efficiency of microwave assistance. semanticscholar.org For instance, the reaction between various β-enaminones and NH-5-aminopyrazoles under microwave irradiation at 180°C for just 2 minutes affords the corresponding pyrazolo[1,5-a]pyrimidine core in high yields (85–97%). nih.govresearchgate.net
Furthermore, microwave heating has been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl and heteroaryl groups at the C3 position of the pyrazolo[1,5-a]pyrimidine ring. nih.govrsc.org These reactions, which can be sluggish under conventional heating, are significantly expedited under microwave conditions. rsc.org Similarly, copper-catalyzed Ullmann-type amination reactions to produce 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines are efficiently carried out using microwave heating, reducing reaction times from hours to just one hour. nih.govmdpi.com
The table below summarizes examples of microwave-assisted reactions in the synthesis of pyrazolo[1,5-a]pyrimidine analogs.
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| β-enaminones, NH-5-aminopyrazoles | Microwave (180°C, 2 min) | 3-halo/3-nitropyrazolo[1,5-a]pyrimidines | 85-97% | nih.govsemanticscholar.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acids | XPhosPdG2/XPhos, K₂CO₃, Ethanol/Water, Microwave (135°C, 40 min) | C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones | 67-89% | rsc.orgnih.govrsc.org |
| 5-amino-3-bromopyrazolo[1,5-a]pyrimidine, Various amines | CuI, Carbazole-based ligand, Diethylene glycol, Microwave (80°C, 1 h) | 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines | 60-93% | nih.govmdpi.com |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, providing efficient methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. rsc.orgresearchgate.net These reactions have been extensively utilized for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of a wide array of substituents. nih.gov
Palladium-catalyzed cross-coupling reactions are fundamental in constructing C-C bonds. rsc.org The Suzuki-Miyaura coupling reaction, in particular, has been widely employed for the arylation and heteroarylation of 3-bromopyrazolo[1,5-a]pyrimidines. rsc.orgnih.govrsc.org This reaction typically involves the coupling of a halide (like 3-bromopyrazolo[1,5-a]pyrimidine) with an organoboron compound in the presence of a palladium catalyst and a base. rsc.orgnih.gov A significant challenge in these reactions can be the competing debromination of the starting material. nih.govresearchgate.net To address this, specific catalyst systems, such as a tandem of XPhosPdG2 and XPhos, have been developed to favor the desired cross-coupling product. rsc.orgnih.gov These optimized conditions have been used to synthesize a variety of C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives in good to excellent yields (67-89%). nih.govrsc.orgresearchgate.net
The Sonogashira coupling is another powerful palladium-catalyzed reaction used to form C-C bonds, specifically by coupling a terminal alkyne with an aryl or vinyl halide. nih.govmdpi.com This methodology has been applied to the synthesis of 3-alkynylpyrazolo[1,5-a]pyrimidines from 3-iodopyrazolo[1,5-a]pyrimidine (B1382113) derivatives. nih.gov For example, the reaction of 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with phenylacetylene (B144264) in the presence of a palladium catalyst furnishes the corresponding 3-(phenylethynyl) derivative. nih.gov
The following table provides examples of palladium-catalyzed C-C bond-forming reactions on the pyrazolo[1,5-a]pyrimidine core.
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos, K₂CO₃, EtOH/H₂O, MW | 3-Aryl/heteroaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones | 67-89% | rsc.orgnih.govrsc.org |
| 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(OAc)₂, DABCO, CH₃CN, 80°C | 2-methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine | Not specified | nih.gov |
Palladium-catalyzed C-H activation has emerged as a highly atom- and step-economical strategy for the functionalization of heterocyclic compounds. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, by directly coupling a C-H bond with a suitable reaction partner. rsc.org
In the context of pyrazolo[1,5-a]pyrimidines, direct arylation at the C3 and C7 positions has been achieved using aryl iodides. researchgate.net The regioselectivity of these reactions can be controlled by the choice of additives and solvents. researchgate.net For instance, the use of palladium acetate (B1210297) as the catalyst and silver acetate as the oxidant enables the direct regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes. rsc.orgrsc.org This method has been successfully applied to couple pyrazolo[1,5-a]pyrimidines with thiophenes, thiazoles, and furans, among others, providing a direct route to bi(hetero)aryl structures. rsc.orgrsc.org
A plausible mechanism for these transformations involves the palladium-catalyzed cleavage of a C-H bond on the pyrazolo[1,5-a]pyrimidine ring, followed by coupling with the partner molecule. acs.org These methods offer a more sustainable and efficient alternative to traditional cross-coupling reactions. acs.org
Copper-catalyzed amination, particularly the Ullmann-type coupling, is a valuable method for the formation of C-N bonds and has been effectively applied to the synthesis of aminated pyrazolo[1,5-a]pyrimidine derivatives. nih.govmdpi.com This reaction is particularly useful for introducing amino substituents at the C3 position of the pyrazolo[1,5-a]pyrimidine core, starting from the corresponding 3-bromo precursor. nih.gov
An efficient microwave-assisted method has been developed for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com This protocol utilizes copper(I) iodide (CuI) as the catalyst in combination with a carbazole-based ligand. nih.govmdpi.com The reaction proceeds smoothly with a wide range of primary and secondary alkylamines, as well as aryl- and heteroarylamines, affording the desired products in good to excellent yields (60-93%). nih.govmdpi.com The use of microwave irradiation significantly shortens the reaction time to just one hour. nih.gov
Another protocol for the C3 amination of 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) involves the use of CuI with L-proline as a ligand in DMSO under microwave heating. ucur.org This method is broadly applicable to various primary and secondary alkylamines, providing the C3-aminated products in good to excellent isolated yields (54-90%). ucur.org
The table below details examples of copper-catalyzed amination reactions.
| Starting Material | Amine | Catalyst/Ligand/Conditions | Product | Yield | Reference |
| 5-amino-3-bromopyrazolo[1,5-a]pyrimidine | Various 1° and 2° amines | CuI, Carbazole-based ligand, DEG, MW (80°C, 1h) | 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines | 60-93% | nih.govmdpi.com |
| 3-bromopyrazolo[1,5-a]pyrimidine | Various 1° and 2° alkylamines | CuI, L-proline, Et₃N, DMSO, MW (130°C, 4h) | C-3 aminated pyrazolo[1,5-a]pyrimidines | 54-90% | ucur.org |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA r) provides a direct method for the functionalization of electron-deficient aromatic and heteroaromatic systems. nih.govlibretexts.org In the context of pyrazolo[1,5-a]pyrimidines, this reaction pathway can be utilized to introduce various nucleophiles onto the heterocyclic core, particularly when the ring is activated by electron-withdrawing groups. libretexts.org
While palladium-catalyzed methods are often preferred for their broad applicability, SNA r can be an effective alternative under specific conditions. For instance, the displacement of a halide at an activated position by a nucleophile can proceed efficiently. The reactivity in SNA r reactions is influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex. libretexts.org
Carbonyl Functionalization and Transformation (e.g., Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netmdpi.comresearchgate.net This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). rsc.orgrsc.org
In the pyrazolo[1,5-a]pyrimidine series, the Vilsmeier-Haack reaction has been used for regioselective formylation. researchgate.net For example, 4,7-dihydropyrazolo[1,5-a]pyrimidines can undergo diformylation at the C3 and C6 positions. researchgate.net Aromatic pyrazolo[1,5-a]pyrimidines, however, tend to be formylated selectively at the C3 position. researchgate.net
A one-pot, microwave-assisted process for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been developed. researchgate.net This method involves the cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by in-situ formylation with the Vilsmeier-Haack reagent. researchgate.net These resulting N-heteroaryl aldehydes are valuable intermediates for the synthesis of more complex molecules, such as functional fluorophores. researchgate.net
Olefin Metathesis for Macrocyclization and Ring Closure
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has become a powerful strategy for the synthesis of macrocyclic compounds. nih.govrsc.org This reaction facilitates the formation of large rings, which is often challenging using traditional cyclization methods. In the context of pyrazolo[1,5-a]pyrimidine analogs, RCM can be employed to create macrocycles that incorporate the core heterocyclic structure. By tethering two olefin-containing side chains to the pyrazolopyrimidine scaffold, intramolecular metathesis can "zip" them together, forming a new, larger ring.
The primary advantage of macrocyclization in medicinal chemistry is the ability to impart conformational rigidity to a molecule. drughunter.com This pre-organization can lead to more potent and selective binding to biological targets. drughunter.com The synthesis of such constrained analogs of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol could be valuable for exploring structure-activity relationships. Ruthenium-based catalysts, often referred to as Grubbs catalysts, are commonly used to facilitate these transformations due to their high activity and functional group tolerance. nih.gov The reaction is versatile, though challenges such as controlling the E/Z selectivity of the newly formed double bond and preventing unwanted dimerization must be managed. nih.govnih.gov
Table 1: Hypothetical RCM for Pyrazolo[1,5-a]pyrimidine Analog Synthesis This table illustrates a conceptual reaction scheme for macrocyclization.
| Reactant | Catalyst | Product | Purpose |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine with two terminal alkene tethers | Grubbs Catalyst (e.g., 2nd Generation) | Macrocyclic Pyrazolo[1,5-a]pyrimidine Analog | To create a conformationally constrained molecule for enhanced biological target binding. |
Development of Convergent Synthetic Routes
For the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a convergent strategy typically involves the preparation of a substituted 5-aminopyrazole intermediate and a suitable 1,3-biselectrophilic compound. nih.gov These two key fragments are then joined in a cyclocondensation reaction to form the final fused heterocyclic core. nih.gov This approach allows for greater flexibility, as various analogs can be produced by simply modifying the precursor fragments. This modularity is highly efficient for building libraries of related compounds for biological screening. nih.govnih.gov For example, different aryl groups can be introduced on one fragment via Suzuki coupling before it is combined with the second fragment to form the final product. rsc.org
Table 3: Comparison of Linear vs. Convergent Synthesis
| Synthesis Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear | A → B → C → D → Target | Straightforward planning. | Overall yield can be very low for long sequences. A failure in a late step is costly. |
| Convergent | A → B; C → D; B + D → Target | Higher overall yield. Greater flexibility for analog synthesis. Easier purification of intermediates. | Requires more complex initial planning and fragment synthesis. |
Green Chemistry Principles in Synthetic Methodologies
The application of green chemistry principles to the synthesis of pyrazolopyrimidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.govrasayanjournal.co.in These methodologies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netpowertechjournal.com
Key green approaches include the use of environmentally benign solvents like water or ethanol, which are preferable to toxic or volatile organic compounds. researchgate.netbme.hu Energy-efficient techniques such as microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. powertechjournal.combme.huresearchgate.net Furthermore, the development of solvent-free reaction conditions and the use of reusable catalysts are central tenets of green synthesis in this field. powertechjournal.comrsc.org Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are also highly desirable as they improve atom economy and reduce the number of synthetic and purification steps. rasayanjournal.co.in
Table 4: Green Chemistry Approaches in Pyrazolopyrimidine Synthesis
| Green Approach | Example Condition | Advantages | Reference |
|---|---|---|---|
| Alternative Solvents | Use of aqueous ethanol | Reduced toxicity and environmental impact | bme.hu |
| Energy Efficiency | Ultrasonic irradiation | Faster reaction rates, reduced energy consumption | powertechjournal.combme.hu |
| Catalysis | Use of heterogeneous catalysts | Easy separation, potential for recycling, reduced waste | rasayanjournal.co.inpowertechjournal.com |
| Atom Economy | One-pot multi-component reactions | Fewer synthetic steps, less waste, higher efficiency | rasayanjournal.co.in |
Reactivity and Mechanistic Investigations of 3 Bromopyrazolo 1,5 a Pyrimidin 6 Ol and Analogues
Reactivity of the C3-Bromine Substituent in Derivatization
The bromine atom at the C3-position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring is a versatile handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This reactivity is fundamental to the synthesis of diverse libraries of compounds for biological screening and materials science applications. rsc.org
One of the most extensively utilized transformations is the Suzuki-Miyaura cross-coupling reaction. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, an analogue of the title compound, has been successfully coupled with various aryl and heteroaryl boronic acids. nih.govresearchgate.net These reactions often require careful optimization of catalysts and conditions to achieve high yields and prevent side reactions such as debromination. nih.gov The use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in this regard. nih.govresearchgate.net
The reactivity of the C3-bromine substituent allows for the introduction of a diverse range of aryl and heteroaryl moieties. The following table summarizes the outcomes of Suzuki-Miyaura cross-coupling reactions with a 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) analogue.
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 82 |
| 3 | 2-Thienylboronic acid | 3-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 78 |
| 4 | 3-Pyridinylboronic acid | 3-(3-Pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 67 |
Beyond Suzuki-Miyaura reactions, the C3-bromine can participate in other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, further expanding the synthetic utility of 3-bromopyrazolo[1,5-a]pyrimidine derivatives. These reactions are crucial for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Role of the C6-Hydroxyl Group in Tautomerism and Chemical Transformations
The C6-hydroxyl group in 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol introduces the possibility of tautomerism, a phenomenon where a compound exists in two or more interconvertible isomeric forms. In this case, keto-enol tautomerism is of primary importance, with the compound potentially existing in equilibrium between the -ol (enol) form and a -one (keto) form, specifically pyrazolo[1,5-a]pyrimidin-6(7H)-one.
Studies on analogous pyrazolo[1,5-a]pyrimidin-7(4H)-ones have shown that the keto tautomer is often the dominant form in the solid state. nih.gov X-ray crystallography studies on a pyrazolo[1,5-a]pyrimidin-7(4H)-one analogue revealed a C=O bond length consistent with a ketone, supporting the predominance of the keto form. nih.gov This preference can be influenced by factors such as solvent, temperature, and the electronic nature of other substituents on the ring system. researchgate.netfrontiersin.org
The chemical transformations involving the C6-hydroxyl group are often intertwined with its tautomeric nature. For example, methylation of a pyrazolo[1,5-a]pyrimidin-7(4H)-one analogue with methyl iodide in the presence of a base resulted in N-methylation, indicating that the reaction likely proceeds through the deprotonated keto form. nih.gov In contrast, conversion to a chlorinated intermediate followed by reaction with sodium methoxide (B1231860) afforded the O-methylated product, demonstrating that the reactivity can be directed by appropriate choice of reagents and intermediates. nih.gov
Reaction Pathway Elucidation for Functionalization and Derivatization
The functionalization and derivatization of the pyrazolo[1,5-a]pyrimidine core generally proceed through well-established reaction pathways. The synthesis of the core itself often involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. nih.govnih.gov This approach allows for the introduction of substituents at various positions on the pyrimidine (B1678525) ring from the outset. mdpi.com
For the derivatization of pre-formed 3-bromopyrazolo[1,5-a]pyrimidine systems, palladium-catalyzed cross-coupling reactions represent a primary pathway. The catalytic cycle of a Suzuki-Miyaura reaction, for instance, typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond at the C3 position of the pyrazolo[1,5-a]pyrimidine.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C coupled product.
In addition to cross-coupling, electrophilic substitution reactions are another important pathway for functionalization. The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic attack, with the position of substitution being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. researchgate.net For example, nitration of the parent pyrazolo[1,5-a]pyrimidine can yield either the 3-nitro or 6-nitro derivative depending on the nitrating agent used. researchgate.netnii.ac.jp
Regioselectivity and Stereoselectivity in Chemical Reactions
Regioselectivity is a critical consideration in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines due to the presence of multiple reactive sites. sci-hub.se The inherent electronic properties of the fused ring system, along with the influence of existing substituents, dictate the outcome of chemical reactions.
In electrophilic substitution reactions, the C3 position of the pyrazole (B372694) moiety is often the most reactive site. researchgate.net However, the regioselectivity can be altered by the reaction conditions. As mentioned, nitration of pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids yields the 3-nitro compound, while using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro compound. researchgate.netnii.ac.jp This highlights the subtle interplay of factors that control the regiochemical outcome. Bromination reactions also show a preference for the C3 position, leading to 3-bromo and subsequently 3,6-dibromo species. researchgate.net
The synthesis of the pyrazolo[1,5-a]pyrimidine core itself can be highly regioselective. The reaction of 3-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can potentially lead to two different regioisomers. The observed regioselectivity is influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. nih.gov For example, the reaction of 3-aminopyrazoles with 1,2-allenic ketones has been shown to proceed with excellent regioselectivity under mild conditions. rsc.orgnih.gov
Stereoselectivity in reactions involving the pyrazolo[1,5-a]pyrimidine scaffold is less commonly reported, as many of the derivatization reactions occur on the aromatic core. However, when reactions introduce chiral centers, such as in the reduction of the pyrimidine ring or the addition of chiral substituents, stereoselectivity becomes an important consideration. For example, the reduction of the pyrimidine ring can lead to the formation of stereoisomers, and controlling the stereochemical outcome is an area of ongoing research.
Structural Elucidation and Advanced Spectroscopic Analysis
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments in solvents like DMSO-d₆ allow for the unambiguous assignment of all proton and carbon signals.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyrazolo[1,5-a]pyrimidine (B1248293) core. The protons H2, H5, and H7 would appear as distinct singlets or doublets, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. The coupling constants between adjacent protons, where applicable, would confirm their relative positions.
The ¹³C NMR spectrum provides information on the carbon skeleton. The number of signals confirms the number of unique carbon atoms. The chemical shifts of C3 and C6 would be significantly affected by the directly attached bromine and oxygen atoms, respectively. Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity of the fused ring system by showing correlations between protons and carbons over two or three bonds. researchgate.netnih.govnih.gov
NMR is also pivotal for differentiating this compound from its potential isomers. For instance, an isomer like 3-Bromopyrazolo[1,5-a]pyrimidin-4-ol would exhibit a completely different set of chemical shifts and proton coupling patterns, allowing for clear distinction. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~145 |
| H2 | ~8.2 | - |
| C3 | - | ~95 |
| C3a | - | ~148 |
| C5 | - | ~150 |
| H5 | ~8.5 | - |
| C6 | - | ~160 |
| C7 | - | ~105 |
| H7 | ~6.8 | - |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound. The technique provides a highly accurate mass measurement of the molecular ion, which can be compared to the calculated exact mass. The molecular formula for the compound is C₆H₄BrN₃O. bldpharm.com
The mass spectrum exhibits a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.infoyoutube.com This pattern is a clear indicator of the presence of a single bromine atom in the molecule.
Electron impact (EI) or electrospray ionization (ESI) can be used to generate fragment ions, and the analysis of these fragments provides valuable structural information. The fragmentation pattern helps to corroborate the proposed structure. Expected fragmentation pathways for this compound could involve the initial loss of carbon monoxide (CO), followed by the cleavage of the pyrimidine (B1678525) and pyrazole (B372694) rings. The loss of the bromine radical is another key fragmentation step. miamioh.edu
Table 2: HRMS Data for this compound (C₆H₄BrN₃O)
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M(⁷⁹Br)]⁺ | 212.9565 | (Experimental Data Required) |
| [M(⁸¹Br)]⁺ | 214.9545 | (Experimental Data Required) |
X-ray Crystallography for Definitive Solid-State Structural Determination
Table 3: Typical Bond Lengths and Angles for the Pyrazolo[1,5-a]pyrimidine Core
| Parameter | Typical Value |
|---|---|
| N1-N2 Bond Length | ~1.37 Å |
| C=N Bond Lengths | 1.31 - 1.39 Å |
| C-C Bond Lengths | 1.38 - 1.42 Å |
| C-N-C Bond Angle | ~117° |
| N-N-C Bond Angle | ~105° |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The region between 1500-1650 cm⁻¹ would contain several bands due to the C=C and C=N stretching vibrations of the fused aromatic rings. A characteristic absorption for the C-Br bond would be expected in the fingerprint region, typically between 500-600 cm⁻¹. If the keto tautomer is present, a strong C=O stretching band would be observed around 1650-1700 cm⁻¹. nih.govsemanticscholar.org
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings. nih.gov
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3600 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=O stretch (keto form) | 1650 - 1700 | IR, Raman |
| C=N, C=C stretch | 1500 - 1650 | IR, Raman |
| O-H bend | 1300 - 1450 | IR |
| C-Br stretch | 500 - 600 | IR, Raman |
Conformational and Tautomeric State Analysis in Solution and Solid State
Due to the rigid and planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system, significant conformational flexibility is not expected. The primary structural question for this molecule is its tautomeric state. This compound can exist in equilibrium with its keto tautomer, 3-Bromopyrazolo[1,5-a]pyrimidin-6(7H)-one. researchgate.netfrontiersin.org
The position of this keto-enol equilibrium can be influenced by the physical state (solid or solution) and the solvent polarity. nih.govmdpi.com In solution, NMR spectroscopy is the primary method for investigating this equilibrium. The chemical shifts of the protons and carbons, particularly H7, C6, and C7, would be markedly different between the two tautomers. Variable temperature NMR studies can also provide insight into the thermodynamics of the tautomeric interconversion. bohrium.com
In the solid state, the predominant tautomer can be determined definitively by X-ray crystallography. nih.gov Solid-state NMR and vibrational spectroscopy can also provide evidence for the tautomeric form present in the crystal lattice. bohrium.com For many hydroxypyrimidines, the keto form is often favored in the solid state due to the formation of strong intermolecular hydrogen-bonded dimers. researchgate.net However, the specific electronic effects of the fused pyrazole ring and the bromo-substituent would ultimately determine the preference for this compound.
Computational Chemistry and in Silico Research
Quantum Mechanical (QM)-Based Design and Scoring Protocols
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to study the fundamental properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These calculations provide insights into the electronic structure, molecular orbitals, and electrostatic potential, which are crucial for understanding molecular recognition and reactivity. researchgate.net By calculating properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, researchers can understand charge transfer within the molecule. researchgate.net This information is foundational for designing novel compounds with improved binding affinities and specificities. While specific QM-based design protocols for 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol are not extensively detailed in the literature, the methods are broadly applied to the pyrazolo[1,5-a]pyrimidine scaffold to guide the synthesis of derivatives with desired photophysical or biological properties. rsc.orgrsc.org
Molecular Docking and Virtual Screening for Ligand-Target Interaction Prediction
Molecular docking is a widely used computational technique to predict the binding orientation of small molecules within the active site of a target protein. For the pyrazolo[1,5-a]pyrimidine scaffold, docking studies have been instrumental in explaining observed biological activities and guiding the design of more potent inhibitors for various protein kinases. mdpi.comnih.gov
Derivatives of this scaffold have been docked against several key cancer-related kinases, including:
Cyclin-Dependent Kinase 2 (CDK2): Docking studies revealed that pyrazolo[1,5-a]pyrimidine derivatives fit well into the ATP-binding pocket of CDK2. ekb.eg Key interactions often involve the formation of hydrogen bonds with amino acid residues in the hinge region, such as Leu83. ekb.eg
Tropomyosin Receptor Kinase A (TRKA): The pyrazolo[1,5-a]pyrimidine core is essential for forming a critical hydrogen bond with the Met592 residue in the hinge region of TRKA. mdpi.commdpi.com
Phosphoinositide 3-Kinase δ (PI3Kδ): Computer-assisted studies identified that a morpholine (B109124) group at position 7 of the pyrazolo[1,5-a]pyrimidine core is crucial for a hydrogen bond interaction with Val-828 in the hinge region of PI3Kδ. mdpi.com
In a study involving the synthesis of this compound, related compounds were evaluated using Glide docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) simulations to predict their binding poses and affinities. nii.ac.jp
| Target Protein | Key Interacting Residue | Computational Method | Reference |
|---|---|---|---|
| CDK2 | Leu83 | Molecular Docking | ekb.eg |
| TRKA | Met592 | Molecular Docking | mdpi.com |
| PI3Kδ | Val-828 | Molecular Docking (Auto-Dock Vina) | mdpi.comnih.gov |
| TGF-β RII | His328 | Glide Docking, MM-GBSA | nii.ac.jp |
In Silico Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. These predictive models help in understanding the structural requirements for activity and in designing new compounds with enhanced potency.
For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been performed to explore the structural features necessary for inhibiting specific kinases. researchgate.netkisti.re.kr For instance, a QSAR study on a series of pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors identified the importance of certain physicochemical properties, like polarizability, in explaining the selectivity of these compounds. researchgate.net Another study constructed QSAR models to predict the activity of pyrazolo[1,5-a]pyrimidine derivatives as Checkpoint kinase 1 (Chk1) inhibitors using methods like Support Vector Machine (SVM), demonstrating the utility of these models in drug discovery. kisti.re.kr
SAR studies have provided key insights into this class of compounds:
The pyrazolo[1,5-a]pyrimidine nucleus is a crucial feature for hinge interaction with kinases. mdpi.com
Substituents at various positions on the pyrimidine (B1678525) ring significantly influence potency and selectivity. For example, indole (B1671886) derivatives at the C(5) position can form an additional hydrogen bond with Asp-787 in PI3Kδ, enhancing selectivity. nih.gov
The introduction of a morpholine group can improve selectivity by minimizing off-target effects. mdpi.com
Reaction Mechanism Studies through Computational Approaches
Computational methods, particularly DFT, are valuable for investigating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the regioselectivity of reactions. Studies on pyrazolo[1,5-a]pyrimidines have utilized these approaches to explore synthetic pathways. researchgate.net
For example, computational analysis can be used to study the tautomeric forms of substituted pyrazoles and pyrimidines, determining the most stable isomers and predicting the likely outcome of cyclization reactions. researchgate.net The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, including brominated compounds like this compound, often involves a one-pot cyclization and halogenation process. nih.gov Computational modeling can elucidate the energy barriers and thermodynamics of such multi-step reactions, providing a deeper understanding of the underlying chemical transformations. researchgate.net
Electronic Structure Calculations and Property Prediction
DFT and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the electronic and optical properties of molecules. For the pyrazolo[1,5-a]pyrimidine scaffold, these methods have been used to analyze the effects of different substituents on the molecule's electronic structure. rsc.org
Key predicted properties include:
HOMO-LUMO Energy Gap: This gap is related to the chemical reactivity and kinetic stability of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net
Dipole Moment: This property influences the solubility and intermolecular interactions of the compound. researchgate.net
Absorption and Emission Transitions: TD-DFT calculations can predict the UV-Vis absorption and fluorescence spectra of molecules. rsc.org Studies have shown that electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring can enhance absorption and emission intensities due to intramolecular charge transfer (ICT). rsc.org
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies
General Protein Kinase Inhibitory Activities and Associated Mechanisms
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have been engineered to exhibit specific modes of action against a wide array of protein kinases, which are key regulators of cellular signaling that are often dysregulated in diseases like cancer. rsc.orgnih.gov
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as an effective inhibitor of a diverse range of protein kinases. nih.gov Extensive research has demonstrated the inhibitory activity of its derivatives against targets including, but not limited to, Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDK1, CDK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Pim-1, and Casein Kinase 2 (CK2). rsc.orgnih.gov One study on a series of 1,3,4-triarylpyrazoles, a related scaffold, showed that a lead compound could reduce the activity of multiple protein kinases such as AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. mdpi.combohrium.com This broad-spectrum activity highlights the versatility of the core structure in targeting key components of cellular signaling pathways. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives primarily function as kinase inhibitors by competing with adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for kinase-catalyzed reactions. rsc.orgnih.gov The unique structural features of the pyrazolo[1,5-a]pyrimidine core allow it to mimic ATP and interact with the highly conserved ATP-binding pocket of kinases. nih.gov This ATP-competitive mechanism is a common mode of action for many small-molecule kinase inhibitors. mdpi.com Molecular docking simulations have confirmed that these compounds fit well within the ATP binding cleft, with the heterocyclic core overlapping significantly with the adenine (B156593) group of ATP. rsc.org While ATP-competitive inhibition is the most common mechanism, some pyrazolo[1,5-a]pyrimidines have also been shown to act as allosteric inhibitors, binding to sites other than the ATP pocket to modulate kinase activity. rsc.org
The binding affinity and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors are dictated by specific molecular interactions within the kinase's active site. A critical interaction for many of these inhibitors is the formation of hydrogen bonds with the kinase "hinge region," which connects the N- and C-terminal lobes of the kinase domain. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is frequently observed forming a hydrogen bond with a backbone amide of a key amino acid in the hinge region, such as Met592 in Trk kinases. nih.govmdpi.com Similarly, in studies targeting KDR kinase, the N-1 of the pyrazolo[1,5-a]pyrimidine core was shown to engage in a hydrogen bond with Cys 919 of the hinge region. sci-hub.se However, not all derivatives rely on this interaction; X-ray crystallography studies have revealed that some potent B-Raf kinase inhibitors with this scaffold can bind effectively without forming a hinge-binding hydrogen bond. osti.gov
A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects and associated toxicity. rsc.orgnih.gov Researchers have employed several strategies to enhance the selectivity of pyrazolo[1,5-a]pyrimidine derivatives. Structure-activity relationship (SAR) studies guide these modifications, highlighting how different substituent patterns influence pharmacological properties. rsc.org
Key strategies include:
Introduction of Specific Functional Groups: The addition of a morpholine (B109124) group at a specific position has been shown to improve selectivity by reducing off-target effects. mdpi.com Incorporating fluorine atoms can also enhance interactions with specific amino acid residues, such as Asn655 in Trk kinases, thereby improving potency and selectivity. mdpi.com
Macrocyclization: This strategy involves converting linear compounds into cyclic structures. Macrocyclization pre-organizes the molecule into a more restricted conformation, which can minimize the entropic cost of binding and force the pharmacophore into a more selective active conformation. biorxiv.org This approach has been used to develop inhibitors with improved selectivity for AAK1 over the closely related kinase BIKE. biorxiv.org
Targeting Resistance Mutations: Medicinal chemists design new analogs to overcome clinical resistance caused by mutations in the kinase domain. nih.gov This involves strategies like ring-opening and scaffold-hopping to create compounds that can inhibit both wild-type and mutated forms of the kinase. nih.gov
Inhibition of Specific Enzyme Targets and Related Biological Pathways
While possessing broad-spectrum capabilities, the pyrazolo[1,5-a]pyrimidine scaffold has been exceptionally successful in the development of highly potent and selective inhibitors for specific kinase families, most notably the Tropomyosin Receptor Kinases.
Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. nih.govmdpi.com Chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which act as oncogenic drivers in a wide range of cancers. elsevierpure.com The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several clinically approved and investigational TRK inhibitors. nih.govresearchgate.net
SAR studies have identified key structural features for potent Trk inhibition. For example, the presence of a picolinamide (B142947) group at the third position of the pyrazolo[1,5-a]pyrimidine ring and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position significantly enhances Trk inhibitory activity. mdpi.com A series of substituted amino pyrazolo[1,5-a]pyrimidine compounds were identified as highly potent pan-Trk inhibitors, with some compounds effectively inhibiting TrkA, TrkB, and TrkC with IC₅₀ values of less than 1 nM. nih.gov
Furthermore, derivatives have been specifically designed to overcome clinical resistance. Mutations in the kinase domain, such as TRKAG595R (gatekeeper mutation) and TRKAG667C (xDFG motif mutation), can render first- and second-generation inhibitors ineffective. nih.gov A novel series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives demonstrated high potency against these resistant mutants. nih.gov
Table 1: Inhibitory Activity of Compound 5n Against Wild-Type and Mutant TRKA Kinase
| Target Kinase | Compound 5n IC₅₀ (nM) | Selitrectinib IC₅₀ (nM) |
|---|---|---|
| TRKAG667C | 2.3 | 12.6 |
| TRKAF589L | 0.4 | 5.8 |
| TRKAG595R | 0.5 | 7.6 |
Data sourced from a study on potent TRK inhibitors designed to overcome clinical resistance. nih.gov
This targeted approach has led to the development of promising lead compounds for treating cancers harboring TRK resistance mutations. nih.gov The antitumor efficacy of these compounds has been demonstrated in preclinical xenograft mouse models, showing significant tumor growth inhibition. nih.gov
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase implicated in cell proliferation and survival, making it a significant target in oncology. nih.gov The pyrazolo[1,5-a]pyrimidine core has been extensively explored for developing potent CK2 inhibitors.
Researchers have identified 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines with potent inhibitory activity. For instance, substituting the 5-position with an indole (B1671886) group (compound 3a ) resulted in a CK2 IC50 of 10 nM. researchgate.net Further exploration showed that a 4-azaindole (B1209526) at this position could enhance potency even more. researchgate.net Another series, 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines, also demonstrated nano- to low-micromolar inhibition of CK2. nih.gov The leader compound from this series, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i) , exhibited an IC50 of 45 nM. nih.gov
Structure-activity relationship studies for the tetrazolyl-pyrazolopyrimidine series revealed that substituents at the C2 and C3 positions of the pyrazole (B372694) ring are crucial for activity. nih.gov Introduction of a phenyl group at C2 was beneficial, whereas a smaller methyl group at the same position led to reduced activity. nih.gov Optimization of a different pyrazolo[1,5-a]pyrimidine series, which included macrocyclization, led to the development of IC20 (31) , a highly potent and selective CK2 inhibitor with a dissociation constant (KD) of 12 nM. tandfonline.com However, the polar carboxylic acid moiety, while essential for potency, was found to limit the compound's cellular activity. tandfonline.com
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CK2
| Compound | Structure/Description | Inhibitory Activity | Reference |
|---|---|---|---|
| 3a | 3-cyano-7-cyclopropylamino-5-(indol-6-yl)pyrazolo[1,5-a]pyrimidine | IC50 = 10 nM | researchgate.net |
| 2i | 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | IC50 = 45 nM | nih.gov |
| IC20 (31) | Macrocyclic pyrazolo[1,5-a]pyrimidine derivative | KD = 12 nM | tandfonline.com |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is considered a promising framework for developing inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). rsc.orgnih.gov These derivatives typically act as ATP-competitive inhibitors. rsc.orgnih.gov While comprehensive SAR studies for the pyrazolo[1,5-a]pyrimidine scaffold against EGFR are not extensively detailed in the available literature, the closely related isomer, pyrazolo[3,4-d]pyrimidine, has shown significant promise. For example, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibition against wild-type EGFR (EGFRWT), with IC50 values as low as 0.016 µM. nih.govnih.gov One of the most active compounds from this series also showed noticeable activity against the resistant EGFRT790M mutant (IC50 = 0.236 µM). nih.govnih.gov These findings on a related scaffold underscore the potential of the broader pyrazolopyrimidine family as a source of effective EGFR inhibitors.
B-Raf and MEK Kinase Inhibition
The Raf-MEK-ERK signaling pathway is critical in many cancers, particularly melanoma. medchemexpress.com Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of key kinases in this pathway. rsc.orgnih.gov
A series of pyrazolo[1,5-a]pyrimidine-3-carboxylates were identified as novel B-Raf kinase inhibitors. medchemexpress.com Structure-activity relationship studies were conducted to optimize the biochemical profile of this scaffold against B-Raf. medchemexpress.com Additionally, general reviews have noted that the inhibitory effects of pyrazolo[1,5-a]pyrimidines on both B-Raf and MEK kinases are particularly relevant for their application in melanoma. rsc.orgnih.gov
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE10A)
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to yield potent inhibitors of PDE4 and has also shown activity against PDE10A.
Starting from a moderately active hit (compound 1 , IC50 = 165 nM), a series of pyrazolo[1,5-a]pyrimidines were optimized as PDE4 inhibitors. nih.gov Systematic modification at positions 2, 3, 6, and 7 led to compound 10 , which demonstrated high in vitro potency with an IC50 of 0.7 nM. nih.gov Further structural development, involving cyclization of a primary amide to the 5-position of the scaffold, yielded compounds with a significant 200-fold enhancement in both biochemical and cellular potency. nih.gov
Separately, 5,7-Dichloropyrazolo[1,5-a]pyrimidine was identified as an inhibitor of PDE10A, with a reported Ki value of 24 µM. nih.govresearchgate.net
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PDEs
| Compound | Target | Inhibitory Activity | Reference |
|---|---|---|---|
| Compound 1 | PDE4 | IC50 = 165 nM | nih.gov |
| Compound 10 | PDE4 | IC50 = 0.7 nM | nih.gov |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | PDE10A | Ki = 24 µM | nih.govresearchgate.net |
Bcl-6 and DRAK1 Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been utilized to target protein-protein interactions and less-studied kinases. A fragment screen identified this scaffold as a binder of B-cell lymphoma 6 (BCL6), a transcriptional repressor and therapeutic target in lymphoma. Through structure-based drug design, including macrocyclization to favor the bioactive conformation, the binding affinity of this series was increased by 100,000-fold.
This scaffold has also been optimized to create selective inhibitors for DRAK1 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1), a serine/threonine kinase implicated in tumorigenesis. nih.govnih.gov A structure-guided optimization of a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold led to the development of CK156 (34) . nih.gov This compound displayed high in vitro potency for DRAK1 with a KD of 21 nM and demonstrated excellent selectivity in kinome-wide screens. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2)
CDKs are crucial for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. mdpi.com Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK inhibitors.
A compound designated 4k (BS-194) was identified as a selective and potent inhibitor of multiple CDKs, with IC50 values of 30 nM for CDK1 and 3 nM for CDK2. mdpi.com Another study designed a series of 7-phenyl-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines as CDK2 inhibitors. researchgate.net The most potent compounds, 5h and 5i , which feature chloro-phenylazo substitutions, showed excellent CDK2 inhibition (IC50 = 22 and 24 nM, respectively) and also demonstrated potent activity against CDK1 (IC50 = 28 and 35 nM, respectively). researchgate.net Further research into pyrazolo[1,5-a]pyrimidine derivatives has yielded compounds like 6t , which displayed potent dual inhibitory activity against CDK2 (IC50 = 0.09 µM) and TRKA.
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs
| Compound | Target | Inhibitory Activity | Reference |
|---|---|---|---|
| 4k (BS-194) | CDK1 | IC50 = 30 nM | mdpi.com |
| CDK2 | IC50 = 3 nM | ||
| 5h | CDK1 | IC50 = 28 nM | researchgate.net |
| CDK2 | IC50 = 22 nM | ||
| 5i | CDK1 | IC50 = 35 nM | researchgate.net |
| CDK2 | IC50 = 24 nM | ||
| 6t | CDK2 | IC50 = 0.09 µM |
Pim-1 and PIM3 Kinase Inhibition
The PIM family of serine/threonine kinases are proto-oncogenes involved in cell cycle progression and apoptosis inhibition, making them attractive cancer targets. Virtual screening identified the pyrazolo[1,5-a]pyrimidine scaffold as an active core against PIM kinases. This led to the development of a lead compound with an IC50 of 45 nM for PIM-1 kinase.
Further lead optimization and chemical synthesis resulted in pyrazolo[1,5-a]pyrimidine compounds that potently and selectively inhibit Pim-1. Selected compounds from this series were shown to suppress the phosphorylation of the BAD protein in cell-based assays at submicromolar concentrations, confirming that their cellular activity was mediated through Pim-1 inhibition. The lead compound from this effort proved to be highly selective when tested against a panel of 119 oncogenic kinases.
Vacuolar Protein Sorting 34 (VPS34) Kinase Inhibition
While direct studies on 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol as a Vacuolar Protein Sorting 34 (VPS34) kinase inhibitor are not prevalent in the reviewed literature, the broader pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of such inhibitors. Research has shown that certain derivatives of this heterocyclic system can selectively target VPS34, a class III phosphoinositide 3-kinase crucial for autophagy.
In a notable study, a monosubstituted 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine derivative was identified as a dual inhibitor of both VPS34 and Janus Kinase 1 (JAK1) JH2 pseudokinase. This compound exhibited a dissociation constant (Kd) of 0.410 ± 0.20 μM for VPS34. The discovery underscores the potential of the pyrazolo[1,5-a]pyrimidine core in targeting the ATP-binding pocket of VPS34. The structure-activity relationship (SAR) indicated that substitution at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is a key determinant of inhibitory activity. Further optimization of this scaffold could lead to the development of more potent and selective VPS34 inhibitors.
| Compound | Target | Kd (μM) |
| 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine | VPS34 | 0.410 ± 0.20 |
| 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine | JAK1 JH2 Pseudokinase | 0.55 ± 0.055 |
Janus Kinase 1 (JAK1-JH2 Pseudokinase) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop selective inhibitors of the Janus Kinase 1 (JAK1) JH2 pseudokinase domain. Pseudokinases are attractive therapeutic targets as they offer an opportunity for achieving high selectivity over active kinases.
A study focused on the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines led to the discovery of a selective inhibitor of the JAK1 JH2 pseudokinase. nih.gov Specifically, a 3-(benzothiazol-2-yl) derivative demonstrated a dissociation constant (Kd) of 0.55 ± 0.055 μM for the JAK1 JH2 pseudokinase. nih.gov The structure-activity relationship (SAR) of this series highlighted the importance of the substituent at the 3-position of the pyrazolo[1,5-a]pyrimidine core. The monosubstituted 3-(benzothiazol-2-yl) derivative was found to be equipotent to more synthetically complex 3,6-disubstituted derivatives, suggesting that extensive substitution is not always necessary for potent inhibition. nih.gov This finding provides a valuable starting point for the design of more selective and potent inhibitors of the JAK1 JH2 pseudokinase.
| Compound | Target | Kd (μM) |
| 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine | JAK1 JH2 Pseudokinase | 0.55 ± 0.055 |
| 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine | VPS34 | 0.410 ± 0.20 |
KDR Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine framework has been identified as a new class of inhibitors for Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Initial screening led to the identification of a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine as a lead compound. biorxiv.org Subsequent structure-activity relationship (SAR) studies revealed that the potency against KDR could be significantly optimized by modifying the substituents at the 3- and 6-positions. biorxiv.org For instance, a compound with a 3-thienyl group at the 6-position and a 4-methoxyphenyl (B3050149) group at the 3-position exhibited a KDR IC50 of 19 nM. biorxiv.org Further optimization involved the introduction of solubilizing functional groups to enhance the physical properties of these inhibitors. Adding a basic side-chain to the 6-aryl ring or incorporating a 4-pyridinonyl substituent at the 6-position not only maintained or enhanced the intrinsic potency but also led to a marked increase in cellular activity. mdpi.comscite.ai These modifications improved the pharmacokinetic profiles of the compounds in rats. mdpi.comscite.ai
| Compound | 3-Position Substituent | 6-Position Substituent | KDR IC50 (nM) |
| 3g | 4-Methoxyphenyl | 3-Thienyl | 19 |
Neutral Sphingomyelinase 2 (nSMase2) Inhibition
Recent research has identified the pyrazolo[1,5-a]pyrimidin-3-amine scaffold as a novel basis for the development of Neutral Sphingomyelinase 2 (nSMase2) inhibitors. biorxiv.org nSMase2 is a key enzyme in the production of ceramide, a bioactive lipid involved in various cellular processes.
Through the screening of compounds with a bicyclic 5-6 fused ring structure, larotrectinib, which contains a pyrazolo[1,5-a]pyrimidine ring, was identified as a micromolar inhibitor of nSMase2. biorxiv.orgrsc.org Further investigation revealed that the pyrazolo[1,5-a]pyrimidin-3-amine is the minimal structural unit required for nSMase2 inhibition. biorxiv.org Structure-activity relationship (SAR) studies demonstrated that modifications to this core could significantly enhance inhibitory potency. For example, dimethylation of the 3-amino group resulted in a four-fold increase in potency. biorxiv.org The introduction of a morpholino group at the 5-position also proved beneficial. One of the most potent compounds identified was N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine, which exhibited submicromolar inhibitory activity and was found to be metabolically stable and orally available with good brain penetration. biorxiv.orgrsc.org
| Compound | Modifications | nSMase2 IC50 (μM) |
| Larotrectinib | - | Low micromolar |
| Pyrazolo[1,5-a]pyrimidin-3-amine | Minimal scaffold | ~10 |
| N,N-dimethyl-pyrazolo[1,5-a]pyrimidin-3-amine | Dimethylation of 3-amino group | 2.5 |
| N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine | Dimethylation of 3-amino group, 5-morpholino substitution | <1 |
AMP-Activated Protein Kinase (AMPK) Inhibition
Cyclooxygenase-2 (COX-2) Inhibition
There is no direct evidence in the reviewed scientific literature to suggest that this compound or its derivatives are inhibitors of Cyclooxygenase-2 (COX-2). While the pyrazolo[1,5-a]pyrimidine scaffold is a known privileged structure in medicinal chemistry for targeting various enzymes, particularly kinases, its activity against COX-2 has not been a prominent area of investigation based on the available search results.
Mycobacterial ATP Synthase Inhibition for Antitubercular Activity
At present, there are no specific studies in the accessible scientific literature that describe the mechanistic biological activity or structure-activity relationships of this compound or its derivatives as inhibitors of Mycobacterial ATP synthase for antitubercular activity. The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for various therapeutic agents, but its potential as an inhibitor of this specific mycobacterial enzyme has not been detailed in the reviewed literature.
Broader Mechanistic Pharmacological Activities of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. mdpi.comtandfonline.comnih.gov This fused heterocyclic system, combining pyrazole and pyrimidine (B1678525) rings, offers a versatile template for synthetic modifications, leading to the development of derivatives with significant therapeutic potential. mdpi.comnih.gov Research has extensively demonstrated the role of this scaffold in compounds designed as kinase inhibitors, anticancer agents, and antimicrobial therapeutics, among other applications. mdpi.comresearchgate.netnih.gov
In Vitro Anticancer Activity Against Various Cell Lines
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines. tandfonline.comekb.eg The mechanism of action is often linked to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer. nih.govresearchgate.net
Key kinase targets for pyrazolo[1,5-a]pyrimidine-based inhibitors include Tropomyosin receptor kinases (Trks), Pim-1 kinase, Flt-3, and Cyclin-Dependent Kinases (CDKs). mdpi.comekb.egnih.govnih.gov For instance, certain derivatives exhibit nanomolar inhibitory activity against Pim-1 and Flt-3, which are involved in abnormal cell growth. nih.gov The pyrazolo[1,5-a]pyrimidine core is a key feature in two of the three marketed drugs for NTRK fusion cancers. mdpi.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazolo[1,5-a]pyrimidine ring are crucial for potency and selectivity. mdpi.comnih.gov For example, the N1 atom of the core structure often forms a critical hydrogen bond with hinge region residues of the kinase, such as Met592 in Trk, anchoring the inhibitor in the active site. mdpi.com
A range of novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including prostate (PC3, DU-145), lung (A549), breast (MCF-7), colon (HCT-116), and liver (HepG2). tandfonline.comekb.eg Several of these compounds have displayed potent cytotoxic activity, in some cases exceeding that of the standard reference drug, etoposide. tandfonline.com
Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Target/Mechanism | Reference |
|---|---|---|---|---|
| Derivative 10a | PC3 (prostate) | 1.11 µM | Cytotoxic | tandfonline.com |
| Derivative 10b | MCF-7 (breast) | 1.01 µM | Cytotoxic | tandfonline.com |
| Derivative 10j | A549 (lung) | 0.98 µM | Cytotoxic | tandfonline.com |
| Derivative 5b | HCT-116 (colon) | 8.64 µM | CDK2 Inhibition | ekb.eg |
| Derivative 17 | MOLM-13 (AML) | <3 nM | FLT3-ITD Inhibition | nih.gov |
| Derivative 19 | MV4-11 (AML) | <3 nM | FLT-3 ITD Inhibition | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been investigated as a template for developing new antimicrobial agents. researchgate.netresearchgate.net Studies have shown that certain derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net
In one study, newly synthesized pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives were evaluated for their antimicrobial properties. researchgate.net Two compounds, in particular, were found to be more potent than the standard antibiotic tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Another study highlighted a derivative that showed the best antibacterial activity against the Gram-positive bacterium B. subtilis. researchgate.net These findings underscore the potential of this chemical class to yield novel antibacterial agents. researchgate.netresearchgate.net
Table 2: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Derivative 5a | Bacillus subtilis | More potent than tetracycline | researchgate.net |
| Derivative 16d | Staphylococcus aureus | More potent than tetracycline | researchgate.net |
| Derivative 16d | Pseudomonas aeruginosa | More potent than tetracycline | researchgate.net |
ZOI (Zone of Inhibition) and MIC (Minimum Inhibitory Concentration) are measures of antibacterial effectiveness.
Antiviral Properties
The pyrazolo[1,5-a]pyrimidine framework has also been explored for its antiviral potential. researchgate.net Research into macrocyclic derivatives based on this scaffold has demonstrated activity against various RNA viruses. biorxiv.org These compounds have been developed as inhibitors of AP2-associated kinase 1 (AAK1), a host factor involved in viral entry and replication. biorxiv.org By targeting host cell kinases, these inhibitors can disrupt the life cycle of multiple viruses. biorxiv.org The antiviral potency of these compounds appears to be related to their ability to inhibit multiple Numb-associated kinases (NAKs), suggesting that a pan-NAK activity profile may be more effective for broad-spectrum antiviral activity. biorxiv.org
Antifungal Properties
Several series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antifungal capabilities. researchgate.netnih.gov These compounds have shown efficacy against human pathogenic fungi as well as phytopathogenic fungi that affect plants. researchgate.netnih.gov
In a comparative study, many newly synthesized derivatives displayed significant antifungal activity when compared with the standard drug amphotericin B. researchgate.net One derivative demonstrated excellent and superior antifungal activity against Fusarium oxysporum with a minimum inhibitory concentration (MIC) of 7.81 µg/ml, compared to 15.62 µg/ml for amphotericin B. researchgate.net Other research has focused on activity against plant fungi, where certain 6,7-diarylpyrazolo[1,5-a]pyrimidines effectively inhibited the growth of Alternaria solani, Cytospora sp., and Fusarium solani. nih.gov
Table 3: Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Fungal Strain | Activity (IC₅₀ / MIC) | Reference |
|---|---|---|---|
| Derivative 16d | Fusarium oxysporum | MIC = 7.81 µg/ml | researchgate.net |
| Derivative 4j | Alternaria solani | IC₅₀ = 17.11 µg/ml | nih.gov |
| Derivative 4h | Cytospora sp. | IC₅₀ = 27.32 µg/ml | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) are measures of antifungal effectiveness.
Anti-Inflammatory Mechanisms
The pyrazolo[1,5-a]pyrimidine core is present in compounds with notable anti-inflammatory properties. researchgate.netnih.gov The mechanisms underlying this activity are varied and can involve the inhibition of key enzymes and pathways in the inflammatory cascade. nih.govbsu.edu.eg
One series of pyrazolo[1,5-a]pyrimidin-7-ones was found to possess nonacidic anti-inflammatory and analgesic properties. nih.gov These compounds act as weak inhibitors of prostaglandin (B15479496) biosynthesis and also affect leukocyte functions, such as superoxide (B77818) production and myeloperoxidase release. nih.gov Different substitutions on the pyrazole ring influence the selectivity for inhibiting leukotriene and/or prostaglandin biosynthesis. nih.gov Other pyrazolopyrimidine derivatives have been reported to selectively and potently inhibit cyclooxygenase-2 (COX-2) activity. bsu.edu.eg More recently, derivatives have been identified that can suppress the production of nitric oxide and pro-inflammatory cytokines by inhibiting the phosphorylation of IKK and MAP kinases (p38, JNK, ERK), which are key triggers of inflammatory signaling. semanticscholar.org
Antioxidant Activity
Derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant antioxidant and free-radical scavenging capabilities. researchgate.netnih.gov In various studies, these compounds have been evaluated using assays such as DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netnih.gov
Several synthesized compounds exhibited good to high antioxidant activities. researchgate.net One particular derivative showed the highest antioxidant activity with an IC₅₀ value of 15.34 µM in the DPPH assay, which was comparable to the standard antioxidant, ascorbic acid (IC₅₀ = 13.53 µM). researchgate.net Another study found a derivative that exhibited high total antioxidant capacity and iron-reducing power, along with potent scavenging of both DPPH and ABTS radicals. nih.gov
Table 4: Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Derivative 3h | DPPH Radical Scavenging | 15.34 µM | researchgate.net |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 13.53 µM | researchgate.net |
| Derivative 3l | DPPH Radical Scavenging | 18.77 µg/ml | nih.gov |
Applications in Materials Science and Photophysics
Investigation of Photophysical Properties (e.g., Fluorescence)
The photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are highly tunable, making them a subject of extensive research. rsc.orgnih.gov These compounds are known for their fluorescence properties, often exhibiting high quantum yields in both solution and the solid state, along with excellent photostability. nih.govresearchgate.net The electronic behavior of the pyrazolo[1,5-a]pyrimidine core is described as a π-amphoteric donor/acceptor system, which is key to its photophysical characteristics. rsc.org
The absorption and emission spectra of these compounds can be significantly influenced by the nature of the substituents on the heterocyclic core. nih.gov For instance, the presence of electron-donating groups (EDGs) at the 7-position has been shown to enhance both absorption and emission, a desirable trait for fluorescent materials. rsc.orgnih.gov While specific experimental data for 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol is not extensively detailed in the available literature, the hydroxyl group (-OH) at the 6-position is an electron-donating group which could potentially enhance the fluorescence of the molecule. Conversely, the bromo group (-Br) at the 3-position is an electron-withdrawing group, which may also play a role in modulating the photophysical properties through intramolecular charge transfer (ICT) processes. rsc.org
To illustrate the range of photophysical properties observed in substituted pyrazolo[1,5-a]pyrimidines, the following table presents data for a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines. This data provides a reference for the potential fluorescence behavior of compounds within this class.
Table 1: Photophysical Data for Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines in Dichloromethane.
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | 364 | 541 | 15,848 | 0.01 |
| 4b | 2,4-Dichlorophenyl | 361 | 474 | 10,964 | 0.79 |
| 4d | Phenyl | 355 | 478 | 14,125 | 0.82 |
| 4e | 4-Methoxyphenyl (B3050149) | 368 | 484 | 20,593 | 0.97 |
Potential as Components in Organic Electronic Materials
The unique electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold make it a promising candidate for use in organic electronic materials. nih.gov The ability to form stable crystals with specific molecular packing arrangements is a desirable characteristic for applications in organic electronics. nih.gov The planar nature of the fused ring system, combined with the potential for strong intermolecular interactions, can facilitate charge transport, a critical factor in the performance of organic semiconductors.
The development of novel organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often relies on molecules with tunable electronic energy levels and high charge carrier mobility. The functionalization of the pyrazolo[1,5-a]pyrimidine core allows for the modification of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for designing materials with specific electronic properties. The introduction of a bromine atom, as in this compound, can influence these energy levels and also provides a reactive site for further chemical modifications, such as cross-coupling reactions, to build more complex and functional organic electronic materials. rsc.org
Development as Fluorescent Probes and Chemosensors
The fluorescence of pyrazolo[1,5-a]pyrimidine derivatives has been harnessed in the development of fluorescent probes and chemosensors for the detection of various ions and molecules. researchgate.netresearchgate.net The design of such sensors often involves integrating a recognition moiety with the fluorescent pyrazolo[1,5-a]pyrimidine core. Upon interaction with the target analyte, a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength, provides a detectable signal. researchgate.net
The hydroxyl group in this compound could serve as a recognition site for certain analytes, potentially through hydrogen bonding or coordination. The pyrazolo[1,5-a]pyrimidine scaffold itself can be part of an intramolecular charge transfer (ICT) system, which is a common mechanism in fluorescent chemosensors. acs.org For example, pyrazolo[1,5-a]pyrimidine-based probes have been successfully developed for the detection of cyanide ions in aqueous solutions with high selectivity and low detection limits. researchgate.net The following table provides examples of pyrazolo[1,5-a]pyrimidine-based chemosensors and their performance.
Table 2: Performance of Pyrazolo[1,5-a]pyrimidine-Based Fluorescent Chemosensors for Cyanide Detection.
| Probe | Sensing Mechanism | Detection Limit (UV-vis) | Detection Limit (Fluorescence) | Solvent |
|---|---|---|---|---|
| Pp-He | Blocking of ICT via nucleophilic addition | 600 nmol L-1 | 86 nmol L-1 | 100% Aqueous Solution |
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that this compound holds potential for similar applications, where the bromo and hydroxyl groups can be strategically utilized in the design of novel fluorescent probes and chemosensors.
Future Research Directions and Optimization Strategies
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines has been a subject of extensive research, with various methods developed to construct this fused bicyclic system. nih.gov Future efforts should focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes.
Current synthetic strategies often involve cyclization and condensation reactions. nih.gov For instance, a common approach is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov Three-component reactions and microwave-assisted synthesis have also been employed to enhance reaction efficiency and reduce reaction times. nih.gov
Palladium-catalyzed cross-coupling reactions have proven valuable for introducing diverse functional groups, thereby expanding the structural diversity and biological activity of these compounds. nih.gov A one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a reaction involving amino pyrazoles, enaminones or chalcones, and sodium halides. nih.gov
Future research should prioritize the development of green chemistry approaches, minimizing the use of hazardous solvents and reagents. nih.gov The optimization of reaction conditions, such as those seen in the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives using sodium iodide (NaI) and K₂S₂O₈ in water, which achieved nearly quantitative yields, serves as a model for future sustainable methodologies. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines
| Methodology | Advantages | Disadvantages | Potential for Improvement |
| Cyclization/Condensation | Well-established, versatile | Can require harsh conditions, may produce byproducts | Development of milder catalysts, one-pot procedures |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required | Scale-up feasibility studies |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, precise modification | Cost of palladium catalysts, potential for metal contamination | Development of more active and recyclable catalysts |
| Three-Component Reactions | High atom economy, operational simplicity | Optimization can be complex | Broader substrate scope, exploration of new components |
| Green Chemistry Approaches | Environmentally friendly, reduced waste | May have lower yields initially | Discovery of new bio-based solvents and catalysts |
Rational Design and Optimization for Enhanced Biological Selectivity and Efficacy
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a privileged scaffold in drug discovery due to its ability to interact with various biological targets, particularly protein kinases. nih.govmdpi.com Rational design and systematic optimization of derivatives of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol are essential for improving their selectivity and therapeutic efficacy.
Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov Modifications at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, and the 4- and 6-positions of the pyrazole (B372694) ring, can significantly influence the compound's electronic properties, lipophilicity, and molecular conformation, thereby affecting its interaction with biological targets. nih.gov For example, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is crucial for hinge interaction with the Met592 residue. mdpi.com
The addition of specific functional groups can enhance selectivity and potency. For instance, a morpholine (B109124) group has been shown to improve selectivity by reducing off-target effects, while fluorine incorporation can enhance interactions with specific amino acid residues like Asn655. mdpi.com The strategic design of pyrazolo[1,5-a]pyrimidine derivatives has led to the development of potent inhibitors for various kinases, including Pim kinases and PI3Kδ. nih.govmdpi.com In the development of pan-Pim inhibitors, property-based drug design and co-crystal structures guided analog design, leading to a significant 10,000-fold increase in potency against the Pim-2 isoform. nih.gov
Future work should continue to leverage computational modeling and structural biology to guide the design of next-generation inhibitors with improved selectivity profiles, thereby minimizing potential side effects.
Exploration of Novel Therapeutic Targets and Biological Pathways
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives extends beyond their well-documented role as kinase inhibitors in oncology. nih.gov Future research should aim to identify and validate novel therapeutic targets and explore the involvement of these compounds in various biological pathways.
Currently, pyrazolo[1,5-a]pyrimidines are known to target a range of protein kinases, including CK2, EGFR, B-Raf, MEK, CDK1, CDK2, and Pim-1. nih.gov They have also been investigated as antagonists of the Aryl Hydrocarbon Receptor (AHR) and inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), which is implicated in acute myeloid leukemia. rsc.orgnih.gov
The diverse pharmacological properties of this class of compounds, including anticancer, antiviral, and anti-inflammatory activities, suggest that they may modulate multiple biological pathways. nih.gov A deeper understanding of their mechanism of action could reveal new therapeutic applications. For example, some derivatives have shown potential as selective PI3Kδ inhibitors for the treatment of inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com Further investigation into the broader biological effects of this compound and its analogs could uncover novel therapeutic opportunities.
Advancement in Combinatorial Library Design and High-Throughput Screening
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" for combinatorial library synthesis due to its synthetic tractability and ability to be decorated with a wide range of functional groups. mdpi.comnih.gov The generation of diverse chemical libraries based on this core structure is a powerful strategy for drug discovery.
Advancements in combinatorial chemistry allow for the rapid synthesis of a large number of analogs. nih.gov For instance, a library of over 400 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides has been synthesized to explore the chemical space around this scaffold. nih.gov
High-throughput screening (HTS) plays a crucial role in identifying lead compounds from these libraries. nih.gov The initial identification of a pyrazolo[1,5-a]pyrimidine-3-carboxylate as a B-Raf inhibitor was achieved through HTS. nih.gov Future efforts should focus on integrating innovative combinatorial synthesis techniques with advanced HTS platforms to accelerate the discovery of novel bioactive molecules. This includes the use of miniaturized and automated synthesis and screening technologies to improve efficiency and reduce costs.
Table 2: Key Considerations for Combinatorial Library Design of Pyrazolo[1,5-a]pyrimidines
| Parameter | Strategy | Rationale |
| Scaffold Diversity | Introduction of different core modifications | To explore a wider range of chemical space and target interactions. |
| Substituent Variation | Use of a broad array of building blocks at key positions (3, 5, 6, 7) | To fine-tune physicochemical properties and biological activity. |
| Synthetic Accessibility | Employment of robust and high-yielding reactions | To ensure the efficient and reliable production of library members. |
| Purification and Characterization | Implementation of high-throughput purification and analytical methods | To ensure the quality and integrity of the compound library. |
Investigation of Emerging Applications in Advanced Materials
Beyond their biomedical applications, pyrazolo[1,5-a]pyrimidine derivatives are gaining attention in the field of materials science due to their unique photophysical properties. mdpi.comnih.gov These compounds have shown potential as emergent fluorophores, opening up possibilities for their use in advanced materials. mdpi.com
The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core contributes to its interesting optical properties. mdpi.com Researchers have explored their use in the development of chemosensors, for example, for the detection of cyanide. researchgate.net The tendency of these derivatives to form crystals with notable conformational and supramolecular arrangements could also lead to applications in the solid-state. mdpi.com
Future research should systematically investigate the structure-property relationships of this compound and its analogs to tailor their photophysical characteristics for specific applications. This could include the development of novel fluorescent probes for biological imaging, organic light-emitting diodes (OLEDs), and other advanced functional materials. The exploration of their potential in areas such as organic electronics and photonics represents a promising and largely untapped frontier.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol, and how can reaction conditions be optimized?
The synthesis typically involves bromination of pyrazolo[1,5-a]pyrimidine precursors. A regioselective bromination strategy at position 3 is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, Li et al. (2013) optimized bromination by using a pyridine solvent at 80°C, achieving a 70% yield . Alternative routes include Suzuki coupling of pre-functionalized intermediates, where boron trifluoride (BF₃) is employed as a catalyst to enhance electrophilic substitution at position 3 . Key optimization parameters include temperature control (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of brominating agents (1.2–1.5 equivalents).
Q. How is this compound characterized spectroscopically, and what are its critical spectral markers?
Characterization relies on:
- ¹H NMR : Aromatic protons at position 2 and 5 appear as singlets (δ 8.2–8.5 ppm), while the hydroxyl group at position 6 shows a broad peak at δ 10.5–11.0 ppm .
- ¹³C NMR : The bromine-bearing carbon (C3) resonates at δ 120–125 ppm, with C6 (hydroxyl-substituted) at δ 155–160 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) are observed at m/z 198.02 (C₆H₄BrN₃O) with fragmentation patterns confirming loss of Br (Δ m/z 79) .
Q. What role does this compound play as a synthetic intermediate in heterocyclic chemistry?
The bromine atom at position 3 serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyne, or heterocyclic substituents. For instance, it has been used to synthesize pyrazolo[1,5-a]pyrimidine-based kinase inhibitors via Pd-catalyzed coupling with boronic acids . The hydroxyl group at position 6 can be further functionalized through alkylation or acylation to enhance solubility or biological activity .
Advanced Research Questions
Q. How is this compound evaluated for antitumor activity, and what mechanistic insights have been gained?
Derivatives are screened against cancer cell lines (e.g., HEPG2-1 liver carcinoma) using MTT assays. For example, compound 7c (a pyrazolo[1,5-a]pyrimidine derivative) showed an IC₅₀ of 2.70 ± 0.28 µM, indicating potent cytotoxicity. Mechanistic studies reveal apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization . Advanced models include xenograft studies to assess tumor suppression in vivo.
Q. How do structural modifications of this compound impact its selectivity as a kinase inhibitor?
Structure-activity relationship (SAR) studies highlight:
- Position 3 : Bulky substituents (e.g., ethynylbenzamide) enhance DDR1 kinase inhibition (IC₅₀ = 6.8 nM) while reducing off-target effects on DDR2 or c-Kit .
- Position 6 : Hydroxyl-to-methoxy substitution improves metabolic stability but reduces binding affinity due to steric hindrance .
Selectivity is quantified using kinase profiling panels; compound 7rh exhibited a selectivity score (S₃₅) of 0.035 across 455 kinases .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in IC₅₀ values often arise from assay variability (e.g., cell line heterogeneity, incubation time). To address this:
Q. What computational approaches are used to model the interaction of this compound derivatives with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like DDR1. Key interactions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
